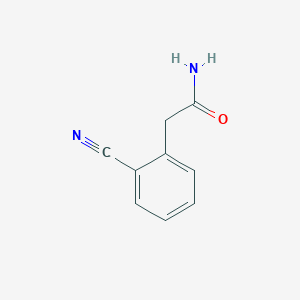

2-(2-Cyanophenyl)acetamide

Description

2-(2-Cyanophenyl)acetamide is a substituted acetamide featuring a phenyl ring with a cyano (-CN) group at the ortho (2nd) position, linked to an acetamide moiety (-NHCOCH₃). This structure grants unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry. Its molecular weight is approximately 176.17 g/mol, and its reactivity is influenced by the electron-withdrawing cyano group, which enhances hydrogen-bonding interactions and modulates solubility .

Properties

Molecular Formula |

C9H8N2O |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

2-(2-cyanophenyl)acetamide |

InChI |

InChI=1S/C9H8N2O/c10-6-8-4-2-1-3-7(8)5-9(11)12/h1-4H,5H2,(H2,11,12) |

InChI Key |

JGVYTMXDULBSKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyanophenyl)acetamide typically involves the reaction of 2-cyanophenylacetic acid with ammonia or an amine. One common method includes the use of oxalyl chloride and N,N-dimethylformamide in dichloromethane to activate the carboxylic acid group, followed by reaction with ammonia in tetrahydrofuran and water at low temperatures .

Industrial Production Methods: Industrial production methods for this compound often involve the cyanoacetylation of amines. This process can be carried out under solvent-free conditions or with the use of alkyl cyanoacetates. The reaction conditions may vary, but typically involve stirring at elevated temperatures or using a steam bath .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Cyanophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or amides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Cyanophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Cyanophenyl)acetamide and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives have been shown to inhibit topoisomerase II, an enzyme involved in DNA replication, thereby exhibiting anticancer activity . The cyano group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogues with Substituted Phenyl Groups

Substituents on the phenyl ring significantly alter bioactivity. Key examples include:

Key Insights :

- Electron-withdrawing groups (e.g., -CN, -Cl) enhance binding to polar enzyme pockets, as seen in halogenated derivatives .

- Methoxy groups (-OCH₃) may improve solubility but reduce target affinity compared to cyano .

Heterocyclic Derivatives

Incorporation of heterocycles expands pharmacological profiles:

Key Insights :

- Thiadiazole and pyridine cores enhance anticancer activity, as seen in compound 7d (IC50: 1.8 µM) .

- Thioether linkages (e.g., LBJ-02) may improve metabolic stability .

Pharmacological Activity Comparison

Antimicrobial Activity

- Benzo[d]thiazol-sulfonyl-piperazine acetamides (e.g., compounds 47–50) show broad-spectrum activity against gram-positive bacteria (MIC: 2–8 µg/mL) and fungi .

- 2-(2-Cyanophenyl)acetamide derivatives lack direct antimicrobial data but share structural similarities with active compounds .

Anticancer Activity

- Quinazoline sulfonyl derivatives (e.g., compound 38) inhibit cancer cell lines (HCT-1, MCF-7) with >70% growth suppression .

- Fluorophenoxy-thiadiazole acetamides (e.g., 7d) exhibit specificity for Caco-2 cells (IC50: 1.8 µM) .

Neuroactivity

Biological Activity

2-(2-Cyanophenyl)acetamide, a compound with notable structural features, has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- IUPAC Name : this compound

Biological Activity Overview

Recent research indicates that this compound and its derivatives exhibit significant biological activities, particularly in anticancer research. The compound has shown efficacy against various cancer cell lines, indicating its potential as a therapeutic agent.

Anticancer Activity

-

Cell Line Studies :

- In vitro studies demonstrated that this compound derivatives significantly inhibit the proliferation of human cancer cell lines such as MCF7 (breast carcinoma) and HEP2 (laryngeal carcinoma). For instance, compound 5c , a derivative of this compound, exhibited IC values of 12 µg/mL against HEP2 and 9.5 µg/mL against MCF7 cells, comparable to doxorubicin's IC values of 11 µg/mL and 5.5 µg/mL respectively .

Compound IC (µg/mL) Cell Line 5c 12 HEP2 5c 9.5 MCF7 Doxorubicin 11 HEP2 Doxorubicin 5.5 MCF7 - Mechanism of Action :

-

Wound Healing Assays :

- Wound healing assays revealed that compound 5c significantly reduced cell migration in MCF7 and HEP2 cells compared to untreated controls, indicating its potential to inhibit metastasis .

Synthesis of Derivatives

The synthesis of various derivatives of this compound has been reported, leading to compounds with enhanced biological activities. The derivatives were synthesized using standard organic synthesis techniques, including acylation reactions.

Case Studies

Several case studies highlight the efficacy of this compound derivatives in preclinical models:

- Study on Anticancer Efficacy : A study conducted on a series of chalcone derivatives incorporating the cyanophenyl moiety demonstrated significant cytotoxic effects against multiple cancer cell lines, with some compounds achieving over 75% inhibition at specific concentrations .

- Molecular Docking Studies : Molecular docking studies indicated strong binding affinities for certain derivatives with key proteins involved in cancer progression, suggesting a targeted mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.